molecular formula C17H16ClNO3 B14530080 Propyl 2-[(4-chlorophenyl)carbamoyl]benzoate CAS No. 62377-28-0

Propyl 2-[(4-chlorophenyl)carbamoyl]benzoate

Cat. No.: B14530080
CAS No.: 62377-28-0
M. Wt: 317.8 g/mol
InChI Key: SBOVJSDEPKBYAO-UHFFFAOYSA-N
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Description

Propyl 2-[(4-chlorophenyl)carbamoyl]benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a propyl ester group attached to a benzoate moiety, which is further substituted with a 4-chlorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[(4-chlorophenyl)carbamoyl]benzoate typically involves the reaction of 4-chlorophenyl isocyanate with propyl 2-hydroxybenzoate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(4-chlorophenyl)carbamoyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 2-[(4-chlorophenyl)carbamoyl]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Propyl 2-[(4-chlorophenyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-chlorophenyl)carbamoyl]benzoate
  • Ethyl 2-[(4-chlorophenyl)carbamoyl]benzoate
  • Butyl 2-[(4-chlorophenyl)carbamoyl]benzoate

Comparison

Propyl 2-[(4-chlorophenyl)carbamoyl]benzoate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its methyl and ethyl analogs, the propyl ester group provides increased lipophilicity, which can affect its solubility and bioavailability. Additionally, the presence of the 4-chlorophenyl carbamoyl group imparts specific reactivity and biological activity that distinguishes it from other carbamate compounds .

Properties

CAS No.

62377-28-0

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

propyl 2-[(4-chlorophenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H16ClNO3/c1-2-11-22-17(21)15-6-4-3-5-14(15)16(20)19-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

SBOVJSDEPKBYAO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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